molecular formula C16H21NO3 B8778014 Ethyl 1-benzyl-3-methyl-4-oxopiperidine-3-carboxylate

Ethyl 1-benzyl-3-methyl-4-oxopiperidine-3-carboxylate

Cat. No.: B8778014
M. Wt: 275.34 g/mol
InChI Key: FHWVQKMCUWPKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-benzyl-3-methyl-4-oxopiperidine-3-carboxylate is a synthetic organic compound belonging to the class of piperidinecarboxylic acid derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a phenylmethyl group, a carboxylic acid ester, and a ketone group. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-benzyl-3-methyl-4-oxopiperidine-3-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Phenylmethyl Group: The phenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and an appropriate catalyst.

    Esterification: The carboxylic acid group is esterified using ethanol and a strong acid catalyst like sulfuric acid.

    Oxidation: The ketone group is introduced through an oxidation reaction using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylmethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 1-benzyl-3-methyl-4-oxopiperidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-3-methyl-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

  • 4-Oxo-1-(phenylmethyl)-3-piperidinecarboxylic acid ethyl ester
  • 3-Methyl-4-oxo-1-(phenylmethyl)-2-piperidinecarboxylic acid ethyl ester
  • 3-Methyl-4-oxo-1-(phenylmethyl)-3-piperidinecarboxylic acid methyl ester

Uniqueness: Ethyl 1-benzyl-3-methyl-4-oxopiperidine-3-carboxylate is unique due to the specific positioning of the methyl and phenylmethyl groups, which can influence its chemical reactivity and biological activity. The presence of the ethyl ester group also differentiates it from similar compounds with different ester groups.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

ethyl 1-benzyl-3-methyl-4-oxopiperidine-3-carboxylate

InChI

InChI=1S/C16H21NO3/c1-3-20-15(19)16(2)12-17(10-9-14(16)18)11-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3

InChI Key

FHWVQKMCUWPKKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CN(CCC1=O)CC2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl -1-benzyl-4-oxo-piperidine-3-carboxylate hydrochloride (150 g, 0.504 mol) was suspended in a solvent mixture of 750 ml THF and 750 ml DMF at room temperature. Addition of powdered KOH (56 g, 1.0 mol) was made in two equal lots keeping half an hour interval between two additions. To a clear reaction mixture methyl iodide (78 g, 0.55 mol) was added over period of 10 minutes and it was stirred for three hours at room temperature. The reaction was quenched by adding 4 ltr water followed by 1.5 ltr diethyl ether. Layers were separated. Organic layer was washed with water and dried over Na2SO4. Evaporation of organic solvent afforded a liquid, which was passed through a silica gel column to give 86 g (61%), titled compound.
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
56 g
Type
reactant
Reaction Step Two
Quantity
78 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (20 g, 67.2 mmol) in THF (130 mL)/DMF (130 mL) was added KOH (powder, 7.64 g, 136 mmol) at room temperature. The reaction mixture was stirred for 5-10 min, then added iodomethane (4.62 mL, 73.9 mmol) dropwise. The reaction mixture was further stirred for 3 h at room temperature and then quenched with water. The aqueous phase was extracted with diethyl ether twice. The organic phases were combined and washed with water, dried over Na2SO4, filtered and concentrated. The resulting residue was purified by silica gel flash chromatography (0-20% EtOAc/heptanes) to provide ethyl 1-benzyl-3-methyl-4-oxopiperidine-3-carboxylate. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.15-7.45 (m, 5H), 4.00-4.21 (m, 2H), 3.66 (d, J=13.39 Hz, 1H), 3.47 (d, J=13.39 Hz, 1H), 3.30 (dd, J=2.78, 11.62 Hz, 1H), 2.96-3.08 (m, 1H), 2.77 (ddd, J=6.69, 11.68, 14.46 Hz, 1H), 2.36-2.45 (m, 1H), 2.27-2.35 (m, 1H), 2.14 (d, J=11.37 Hz, 1H), 1.15 (t, J=7.07 Hz, 3H), 1.09 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
7.64 g
Type
reactant
Reaction Step Two
Quantity
4.62 mL
Type
reactant
Reaction Step Three

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